molecular formula C16H12N6OS2 B5169150 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B5169150
M. Wt: 368.4 g/mol
InChI Key: JHXABZHGFONNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In cardiovascular research, this compound has been shown to have vasodilatory effects and may have potential as a treatment for cardiovascular diseases.

Mechanism of Action

The mechanism of action for 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is known to act as a modulator of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. It has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as vasodilatory effects. It has also been shown to inhibit the growth of cancer cells and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. It also has various biochemical and physiological effects that make it a promising candidate for use in research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide. One direction is to further investigate its potential therapeutic applications for various diseases, including neurodegenerative diseases and cancer. Another direction is to study its mechanism of action in more detail to better understand its effects. Additionally, further research could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects.

Synthesis Methods

The synthesis method for 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide involves the reaction of 1-(1-naphthyl)-1H-tetrazol-5-thiol with 2-bromoacetic acid and potassium carbonate in dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c23-14(18-15-17-8-9-24-15)10-25-16-19-20-21-22(16)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXABZHGFONNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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